molecular formula C22H24N4O4 B2622495 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide CAS No. 946272-83-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

カタログ番号 B2622495
CAS番号: 946272-83-9
分子量: 408.458
InChIキー: HEJZGGRLYLGDAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide, commonly known as EMA401, is a small molecule drug that has shown potential for treating chronic pain. This drug has undergone extensive scientific research, and its mechanism of action has been studied in detail.

作用機序

The mechanism of action of EMA401 involves the inhibition of the ATP-sensitive potassium channels (KATP) in sensory neurons. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. The mechanism of action of EMA401 has been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.
Biochemical and Physiological Effects:
EMA401 has several biochemical and physiological effects that contribute to its efficacy in reducing pain. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and CGRP, which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. Additionally, EMA401 has been shown to reduce the expression of genes that are involved in pain signaling. The biochemical and physiological effects of EMA401 have been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.

実験室実験の利点と制限

EMA401 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. EMA401 has been extensively studied, and its mechanism of action has been well characterized. Additionally, EMA401 has shown promising results in preclinical and clinical trials, which makes it an attractive candidate for further research.
However, there are also some limitations for lab experiments with EMA401. The synthesis method of EMA401 is complex and involves several steps, which can make it challenging to produce large quantities of the drug. Additionally, the efficacy of EMA401 may vary depending on the type of chronic pain being treated, which can make it challenging to generalize the results of lab experiments.

将来の方向性

There are several future directions for research on EMA401. One potential direction is to investigate the efficacy of EMA401 in combination with other drugs for treating chronic pain. Another potential direction is to investigate the long-term effects of EMA401 on pain relief and quality of life. Additionally, further research is needed to understand the mechanism of action of EMA401 in more detail, which could lead to the development of more effective pain-relieving drugs.

合成法

EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method of EMA401 is complex and involves several steps, including the formation of intermediate compounds such as 4-chloro-3,5-dimethoxybenzamide and 6-ethoxy-2-methyl-4-aminopyrimidine. The final product is obtained by reacting the intermediate compounds with 4-aminophenol. The synthesis method of EMA401 has been optimized to ensure high yield and purity of the final product.

科学的研究の応用

EMA401 has shown potential for treating chronic pain, and its scientific research application has been extensively studied. Studies have shown that EMA401 is effective in reducing pain caused by various conditions such as neuropathic pain, osteoarthritis, and cancer. EMA401 has been tested in preclinical and clinical trials, and the results have been promising. The scientific research application of EMA401 has opened up new avenues for the treatment of chronic pain.

特性

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJZGGRLYLGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。